Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate
Description
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at the 3-position and a piperazine ring modified with a 2-hydroxyethyl group at the 4-position. This compound is structurally distinct from other piperazinyl derivatives due to its unique combination of functional groups, which could tailor its applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-2-23-15(20)12-3-4-13(14(11-12)18(21)22)17-7-5-16(6-8-17)9-10-19/h3-4,11,19H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPKMTYGAFAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194515 | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-38-6 | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethyl 3-nitrobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is primarily investigated for its pharmacological properties. Its structural features suggest potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. The nitro group in the structure is often linked to enhanced cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with piperazine moieties can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their antitumor activities. The findings suggested that modifications to the piperazine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuropharmacological Applications
The piperazine structure is known for its psychoactive properties, making this compound a candidate for investigating neuropharmacological effects. Preliminary studies indicate that it may interact with serotonin receptors, suggesting potential use in treating anxiety and depression.
Case Study:
In a study published in Neuropharmacology, researchers evaluated various piperazine derivatives for their serotonin receptor affinity and found promising results indicating anxiolytic properties.
Material Science
Beyond its biological applications, this compound is also being explored in material science for its potential use in developing new polymers and coatings.
Polymer Synthesis
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability.
Research Findings:
A recent study demonstrated that incorporating this compound into polyurethanes improved the material's tensile strength and flexibility, making it suitable for applications in biomedical devices and protective coatings.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in cancer cells |
| Neuropharmacological Applications | Potential anxiolytic effects via serotonin receptors | |
| Material Science | Polymer Synthesis | Enhances mechanical properties of polyurethanes |
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Differences and Implications:
Structural Backbone: The target compound features a benzoate ester core, whereas compounds 10d–10f incorporate a thiazole ring linked to a urea group. thiazole-ureas for kinase modulation) .
Functional Groups: The 3-nitro group in the target compound contrasts with the ureido-phenyl-thiazole moieties in 10d–10f.
Piperazine Modifications :
- The 2-hydroxyethyl substituent on the piperazine ring in the target compound differs from the piperazine-acetate groups in 10d–10f . Hydroxyethyl groups may improve aqueous solubility compared to acetate esters, which could influence pharmacokinetics.
Synthetic Efficiency :
- While 10d–10f exhibit high yields (89.1–93.4%), the absence of yield data for the target compound limits direct comparison. The trifluoromethyl and chloro substituents in 10d–10f may contribute to their synthetic reproducibility .
Molecular Weight :
- The target compound has a significantly lower molecular weight (~309 g/mol) compared to 10d–10f (514–548 g/mol), suggesting differences in bioavailability or membrane permeability.
Research Findings and Limitations
- The provided evidence focuses on thiazole-urea derivatives, leaving gaps in understanding the target compound’s biological or physicochemical properties.
Biological Activity
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a chemical compound characterized by a piperazine ring with a hydroxyethyl substituent and a nitrobenzoate ester. Its molecular formula is , and it has a molecular weight of approximately 323.34 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is linked to its structural components, which allow it to interact with biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar effects .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The presence of the nitro group is often associated with cytotoxic effects on cancer cells, and compounds with similar structures have been investigated for their ability to induce apoptosis in tumor cells .
In Vitro Studies
In vitro assays have demonstrated that this compound can affect cell viability and proliferation rates in various cancer cell lines. For example, one study reported a significant decrease in cell viability in breast cancer cell lines treated with this compound, indicating its potential as an anticancer agent .
In Vivo Studies
Animal model studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Research is ongoing to evaluate its efficacy in reducing tumor growth in vivo, focusing on mechanisms such as apoptosis induction and inhibition of angiogenesis .
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | Structure | Buffering agent in biological research |
| 1-(2-Hydroxyethyl)piperazine | Structure | Used in pharmaceuticals; potential neuroprotective effects |
| Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate | Structure | Investigated for antimicrobial properties |
The unique combination of functional groups in this compound allows for diverse applications across medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the nitro group regioselectively in Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate?
- Methodological Answer : Use coupling agents like PPAA (polyphosphoric acid trimethylsilyl ester) with Et₃N in DMF to facilitate nucleophilic substitution at the 4-position of the benzoate backbone. Monitor reaction progress via TLC and optimize temperature (room temperature to 50°C) to minimize byproducts. Piperazine derivatives often require stepwise functionalization, starting with nitro group introduction prior to piperazine coupling to avoid steric hindrance .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the 2-hydroxyethyl group (δ ~3.5–4.0 ppm for -CH₂OH) and nitro group (meta-substitution shifts aromatic protons to δ ~7.5–8.5 ppm).
- IR : Identify characteristic stretches for nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹).
- MS : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~378.16). Cross-reference with synthetic intermediates to rule out impurities .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Wear PPE (lab coat, nitrile gloves, safety goggles) and use a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritancy from the nitro group .
Advanced Research Questions
Q. How can crystallographic data contradictions in derivatives of this compound be resolved?
- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in crystal structures. Use OLEX2 for real-space validation and hydrogen-bond network analysis. If data quality is poor (e.g., high R-factor), collect higher-resolution data (≤1.0 Å) at synchrotron facilities .
Q. What role does the 2-hydroxyethylpiperazine moiety play in modulating pharmacokinetic properties?
- Methodological Answer : The 2-hydroxyethyl group enhances solubility via hydrogen bonding, while the piperazine ring improves CNS penetration. Perform logP assays (shake-flask method) and PAMPA-BBB to quantify permeability. Compare with analogs lacking the hydroxyethyl group to isolate its contribution .
Q. How can computational models predict the binding affinity of this compound to dopamine receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) with dopamine D2/D3 receptor crystal structures (PDB: 6CM4). Validate predictions with radioligand competition assays using [³H]-spiperone. Apply MD simulations (AMBER) to assess binding stability over 100 ns trajectories .
Q. What in vitro assays are suitable for evaluating receptor specificity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
